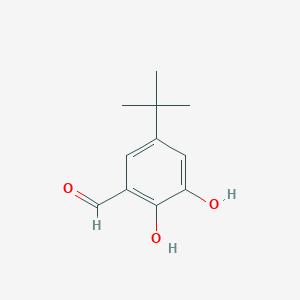

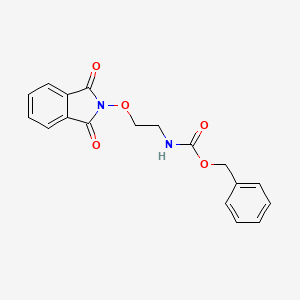

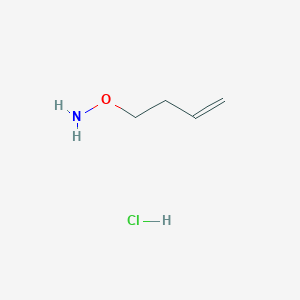

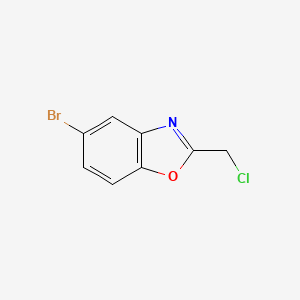

![molecular formula C11H12BrNO3S B1283019 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 126253-78-9](/img/structure/B1283019.png)

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar functional groups have been studied. These compounds are of interest due to their potential pharmacological properties and their role in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, resulting in yields of up to 77% . Similarly, the synthesis of a novel thiophene-containing compound is performed by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including the use of bromoacetates and sulfanyl groups as seen in these examples.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a novel 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene has been characterized and optimized using FT-IR, NMR, mass spectrometry, and X-ray crystallography . The geometry of the molecule is stabilized by intramolecular interactions, which are also supported by computational methods such as DFT and NBO analysis. This suggests that the molecular structure of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid could also be characterized using similar techniques to understand its conformation and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetyl and sulfanyl groups in the compounds suggests potential reactivity in nucleophilic substitution reactions or as electrophiles in condensation reactions . The synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu, indicates that acetoxy groups can be hydrolyzed to release bioactive compounds . This implies that the acetyl and sulfanyl groups in the compound of interest may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of a bromine atom in 2-(3-bromo-4-methoxyphenyl)acetic acid affects the electron distribution within the molecule, as indicated by the C—C—C angles observed in its crystal structure . This suggests that the 4-bromophenyl group in the compound of interest may also influence its physical properties, such as solubility and melting point, as well as its chemical reactivity. Additionally, the formation of hydrogen-bonded dimers in the crystal structure of related compounds indicates that the compound of interest may also exhibit hydrogen bonding, affecting its crystallinity and stability .

Scientific Research Applications

Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds, serving as a key starting material. Its reactions with carbon nucleophiles lead to Michael adducts, which are then used to create a variety of heterocyclic structures including pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor plays a crucial role in determining the regioselectivity of these reactions, indicating the compound's versatility in organic synthesis (El-Hashash & Rizk, 2016).

Antileukotrienic Drug Synthesis It has been involved in the synthesis of potential antileukotrienic drugs, showcasing its application in medicinal chemistry. Through specific synthetic routes that address the low reactivity of certain aryl bromides, it has been transformed into compounds exhibiting antiplatelet activity. This suggests its potential in developing treatments for conditions mediated by leukotrienes, such as asthma and allergic rhinitis (Jampílek et al., 2004).

Advanced Reaction Product Identification Further research into the structural basis of protein reactivity and biological activity of related compounds has led to the identification of advanced reaction products originating from initial Michael adducts. This work provides insights into the modifications of cysteine residues by oxidative stress-related aldehydes, highlighting the biological relevance of these compounds and their potential therapeutic applications (Shimozu et al., 2009).

Catalytic Applications The compound has also found use in catalytic applications, demonstrating its utility beyond mere synthesis. For example, its derivatives have been employed as catalysts for formylation and acetylation reactions, offering a greener alternative for these essential organic transformations. Such applications underscore the compound's versatility and potential for innovation in various chemical processes (Niknam & Saberi, 2009).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and health effects of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.

Future Directions

This could involve potential applications, ongoing research, and open questions about the compound. It could also include speculation or predictions about the compound based on current knowledge.

Please note that the availability of information can vary depending on the specific compound and its importance in industry or research. For a less-known or less-studied compound, some of this information may not be available.

properties

IUPAC Name |

2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPBUFAQZNZYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

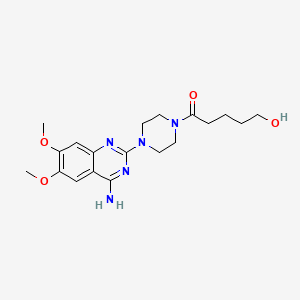

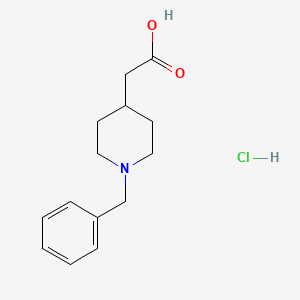

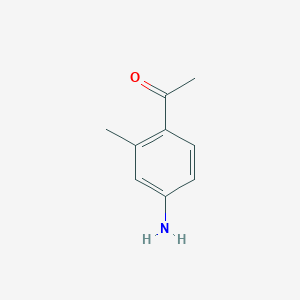

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)